![molecular formula C11H15BO4S B1367716 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid CAS No. 1010836-19-7](/img/structure/B1367716.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
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Overview
Description
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with a purity of >98.0% (GC). It is also known as “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "4-Aminophenylboronic Acid Pinacol Ester" .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical techniques. For “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, the molecular formula is C11H16BNO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, the molecular formula is C11H16BNO2 .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of boric acid ester intermediates, which include compounds related to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid, has been explored. These compounds are produced through substitution reactions and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed to calculate their molecular structures, providing insights into physicochemical properties (Huang et al., 2021).
Crystallography and Conformational Analysis
- Studies focusing on the crystallography and conformational analysis of related compounds provide valuable data. For instance, the structural details of boric acid ester intermediates are confirmed through single-crystal X-ray diffraction and further compared with DFT calculations. This approach helps in understanding the stability and molecular orientations of these compounds (Huang et al., 2021).
Advanced Material Synthesis
- The compound is used in synthesizing polymers with specific characteristics. For example, it plays a role in the production of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units, which are significant for various applications in material science (Welterlich, Charov, & Tieke, 2012).
Applications in Semiconductor Technology
- In the field of semiconducting polymers, derivatives of this compound are utilized. These materials are important in the development of electronic devices like thin-film transistors and solar cells (Kawashima et al., 2013).
Chemical Reactivity and Interaction Studies
- Research on the reactivity of these compounds, especially their interactions with other substances, is crucial. This includes studying their behavior under various chemical conditions, which is essential for their application in complex chemical syntheses (Morrison et al., 2010).
Mechanism of Action
Target of Action
Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They are known to interact with various organic compounds to form carbon-carbon bonds .
Mode of Action
The compound, being a boronic ester, is likely to participate in borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
Its potential to participate in suzuki-miyaura cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .
Result of Action
Its ability to form carbon-carbon bonds through suzuki-miyaura cross-coupling reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of catalysts can influence the compound’s action, efficacy, and stability . For instance, the presence of a palladium catalyst is necessary for the compound to undergo borylation reactions .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNZEHFXGXIPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585984 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1010836-19-7 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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